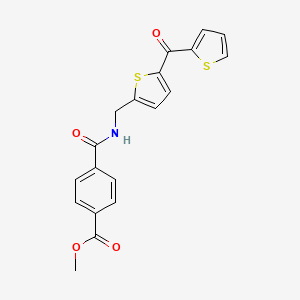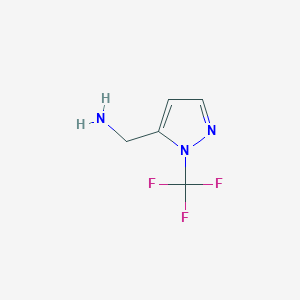
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a thiophene-based structure
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .
Biochemical Pathways
The synthesis of thiophene derivatives often involves the suzuki–miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . Therefore, the effects of this compound could potentially include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate are not yet fully understood. Thiophene-based compounds are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors , and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
The cellular effects of this compound are not yet fully explored. Thiophene-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiophene-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully studied. Thiophene-based compounds are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully investigated. Thiophene-based compounds are known to vary their effects with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully identified. Thiophene-based compounds are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. Thiophene-based compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully explored. Thiophene-based compounds are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Core: The thiophene rings are synthesized through a condensation reaction involving sulfur and a carbonyl compound, such as the Gewald reaction.
Coupling Reactions: The thiophene cores are then coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Carbamoylation: The thiophene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s thiophene rings make it a candidate for organic semiconductors and conductive polymers.
Biological Studies: Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 4-(((5-(furan-2-carbonyl)furan-2-yl)methyl)carbamoyl)benzoate: Similar structure but with furan rings instead of thiophene.
Methyl 4-(((5-(pyridine-2-carbonyl)pyridine-2-yl)methyl)carbamoyl)benzoate: Contains pyridine rings, offering different electronic properties.
Uniqueness: Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is unique due to its thiophene rings, which provide distinct electronic and steric properties, making it particularly useful in electronic applications and as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAZFIGVJVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)
![1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2814405.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)



![2-(4-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2814412.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one](/img/structure/B2814416.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
![1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2814419.png)

